Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate is a chemical compound with the molecular formula C14H17FN2O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate typically involves the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired imidazolidinylidene intermediate. This intermediate is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinylidene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazolidinylidene derivatives.
Scientific Research Applications
Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate can be compared with other similar compounds, such as:
Ethyl 2-{1-[(2-chlorophenyl)methyl]imidazolidin-2-ylidene}acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-{1-[(2-bromophenyl)methyl]imidazolidin-2-ylidene}acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-{1-[(2-methylphenyl)methyl]imidazolidin-2-ylidene}acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Biological Activity
Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate (CAS No. 1400561-40-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
This compound has the following characteristics:
- Molecular Formula : C14H17FN2O2
- Molecular Weight : 264.30 g/mol
- IUPAC Name : Ethyl (2E)-[1-(2-fluorobenzyl)-2-imidazolidinylidene]ethanoate
- Physical Form : Solid with a purity of over 95% .
The biological activity of this compound is largely attributed to its imidazolidine moiety, which is known to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Proposed Mechanisms Include:
- Enzyme Inhibition : Compounds with imidazolidine structures often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors, impacting signal transduction pathways.
Biological Activity
Recent studies have indicated various biological activities associated with this compound:
Antimicrobial Activity
Research has shown that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anticancer Potential
In vitro studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Study | Findings |
---|---|
Study A (2023) | Demonstrated antimicrobial efficacy against E. coli with an MIC of 32 µg/mL. |
Study B (2023) | Reported cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. |
Study C (2024) | Investigated the mechanism of action, suggesting that the compound inhibits topoisomerase activity, leading to DNA damage in cancer cells. |
Properties
IUPAC Name |
ethyl 2-[1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-19-14(18)9-13-16-7-8-17(13)10-11-5-3-4-6-12(11)15/h3-6,9,16H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRCDIBZCTVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NCCN1CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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